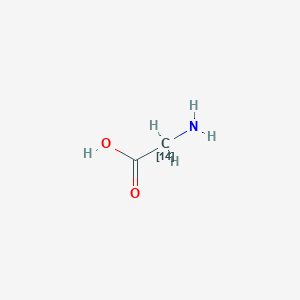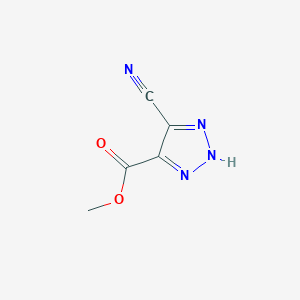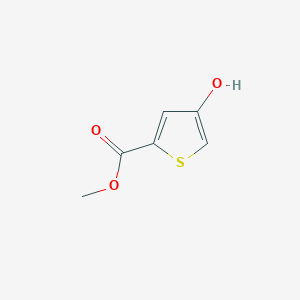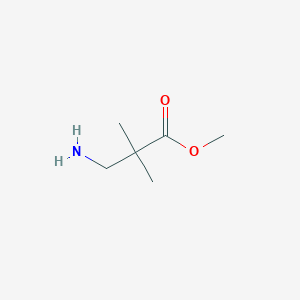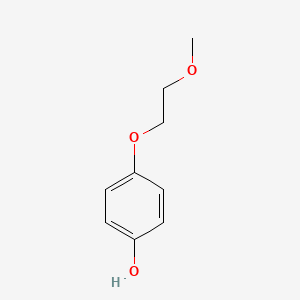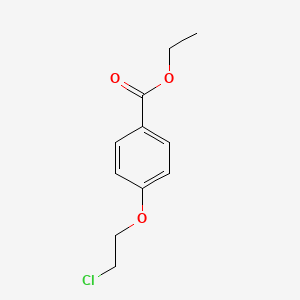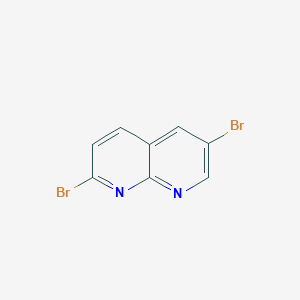
2,6-Dibromo-1,8-naphthyridine
説明
2,6-Dibromo-1,8-naphthyridine is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds. They have diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine complexes is presented as a “crescent” shape. The four nearly coplanar nitrogen atoms of the crescent—two from naphthyridine and two from imines—house the dicopper (I,I) centers, which are bridged by two bromide ligands .Chemical Reactions Analysis
The chemical reactions of 1,8-naphthyridines involve the construction of trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis
The physical properties of 4,8-dibromo-2,6-naphthyridine, a similar compound, include a melting point of 308-310 °C and a white powder appearance. This compound is soluble in organic solvents such as DMF, DMSO, and CHCl3 but insoluble in water.科学的研究の応用
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .
- Methods : The synthesis of these compounds often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
- Results : These compounds have shown promising results in the treatment of bacterial infections .
Application in Material Science
- Field : Material Science
- Summary : This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Methods : The synthesis methods are similar to those used in medicinal chemistry .
- Results : These compounds have shown promising results in the field of material science, particularly in the development of light-emitting diodes and solar cells .
Application in Synthetic Receptors
- Field : Synthetic Receptors
- Summary : 2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors .
- Methods : The synthesis of these compounds involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .
- Results : These compounds have shown potential in the development of synthetic receptors .
Application in Antihypertensives and Antiarrhythmics
- Field : Pharmacology
- Summary : Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .
- Methods : The synthesis of these compounds involves the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .
- Results : These compounds have shown potential in the treatment of hypertension and arrhythmia .
Application in Herbicide Safeners
- Field : Agriculture
- Summary : Substituted 1,8-naphthyridine compounds are used as herbicide safeners .
- Methods : The synthesis methods are similar to those used in medicinal chemistry .
- Results : These compounds have shown potential in protecting crops from herbicide damage .
Application in Immunostimulants
- Field : Immunology
- Summary : Substituted 1,8-naphthyridine compounds are used as immunostimulants .
- Methods : The synthesis methods are similar to those used in medicinal chemistry .
- Results : These compounds have shown potential in stimulating the immune response .
Application in Anti-Human Immunodeficiency Virus (HIV)
- Field : Pharmacology
- Summary : 1,6-naphthyridines, which are closely related to 1,8-naphthyridines, have been found to have anti-HIV activity .
- Methods : The synthesis methods are similar to those used in medicinal chemistry .
- Results : These compounds have shown potential in the treatment of HIV .
Application in Anti-Microbial
- Field : Microbiology
- Summary : 1,6-naphthyridines have been found to have anti-microbial activity .
- Methods : The synthesis methods are similar to those used in medicinal chemistry .
- Results : These compounds have shown potential in the treatment of microbial infections .
Application in Analgesic
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The future directions could involve further exploration of these methods and their applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2,6-dibromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSVNFHGDCAEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501167 | |
| Record name | 2,6-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-1,8-naphthyridine | |
CAS RN |
72754-04-2 | |
| Record name | 2,6-Dibromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



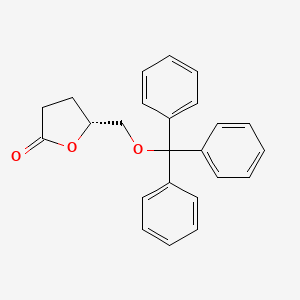

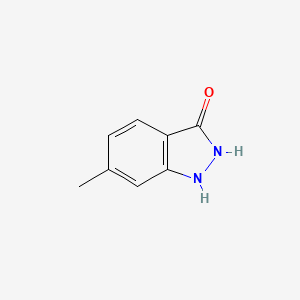
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)

